N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers
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Overview
Description
N-ethyl-4-methylcyclohexan-1-amine, a mixture of diastereomers, is a chemical compound with the molecular formula C9H19N It is a cyclohexylamine derivative characterized by the presence of an ethyl group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methylcyclohexan-1-amine typically involves the alkylation of 4-methylcyclohexanone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-4-methylcyclohexan-1-amine may involve large-scale alkylation reactions using continuous flow reactors. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the compound in high purity. The production process is designed to be efficient and cost-effective, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methylcyclohexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines. Substitution reactions result in various alkylated or acylated derivatives.
Scientific Research Applications
N-ethyl-4-methylcyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-ethyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-methylcyclohexan-1-amine: Similar in structure but with different substituents.
N-methyl-4-ethylcyclohexan-1-amine: Another structural isomer with varied substituent positions.
Uniqueness
N-ethyl-4-methylcyclohexan-1-amine is unique due to its specific arrangement of ethyl and methyl groups on the cyclohexane ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
39190-92-6 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.3 |
Purity |
95 |
Origin of Product |
United States |
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